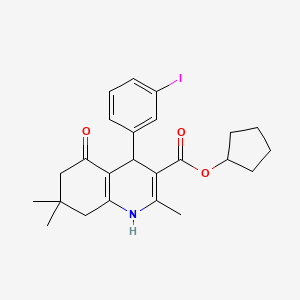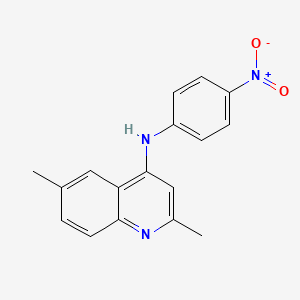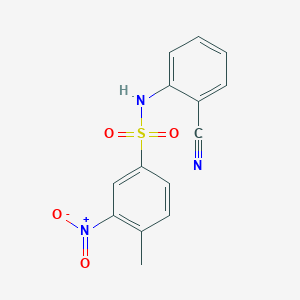![molecular formula C20H30N2O2 B5138441 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
作用機序
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide selectively blocks TRP channels by binding to a specific site on the channels' outer pore region. This binding prevents calcium ions from passing through the channels, thereby reducing their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been found to reduce inflammation in models of acute lung injury and colitis. Additionally, this compound has been shown to protect against neurodegeneration in models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in lab experiments is its selectivity for TRP channels, making it a useful tool in studying these channels' role in various physiological processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.
将来の方向性
There are several future directions for research involving 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide. One area of interest is the development of more selective TRP channel blockers that can be used to study specific channels' functions. Another area of interest is the use of this compound in developing new therapies for pain, inflammation, and neurodegenerative diseases. Additionally, more research is needed to fully understand the potential off-target effects of this compound and how to mitigate them.
In conclusion, this compound is a chemical compound that has significant potential in scientific research due to its ability to selectively block TRP channels. Its use in studying pain, inflammation, and neurodegenerative diseases has shown promising results, and future research will likely continue to explore its potential applications.
合成法
The synthesis of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This is then reacted with N-(3-aminopropyl)morpholine to form this compound.
科学的研究の応用
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been found to be a useful tool in scientific research due to its ability to selectively block calcium-permeable transient receptor potential (TRP) channels. These channels play a critical role in various physiological processes such as pain sensation, inflammation, and neurodegeneration. This compound has been shown to block TRPV1, TRPV2, and TRPA1 channels, making it a useful tool in studying these channels' role in various diseases and conditions.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)18-8-5-17(6-9-18)7-10-19(23)21-11-4-12-22-13-15-24-16-14-22/h5-10H,4,11-16H2,1-3H3,(H,21,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKGFQDVXYXEK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)



![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)


![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
